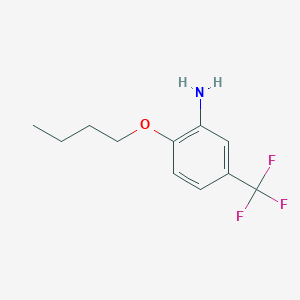

2-Butoxy-5-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

2-butoxy-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3NO/c1-2-3-6-16-10-5-4-8(7-9(10)15)11(12,13)14/h4-5,7H,2-3,6,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNIFEKELMHESI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility Profiling of 2-Butoxy-5-(trifluoromethyl)aniline: Thermodynamic Modeling and Experimental Methodologies

Technical Whitepaper — Published: March 5, 2026 | Tokyo, Japan

Executive Summary

For researchers and drug development professionals, understanding the solvation thermodynamics of complex synthetic intermediates is critical for optimizing reaction yields, crystallization processes, and purification workflows. This technical guide provides an in-depth analysis of the solubility profile of 2-Butoxy-5-(trifluoromethyl)aniline (CAS: 80033-62-9). Because empirical solubility data for highly specific fluorinated intermediates is often proprietary, this whitepaper synthesizes structural thermodynamic modeling with a rigorous, self-validating experimental protocol to determine its solubility across various organic solvents.

Molecular Architecture and Solvation Thermodynamics

The solubility of 2-Butoxy-5-(trifluoromethyl)aniline is dictated by the competing electronic and steric effects of its three primary functional groups attached to the aromatic ring:

-

The Primary Amine (-NH₂): Provides hydrogen-bond donor and acceptor capabilities, typically enhancing solubility in polar protic solvents.

-

The 5-Trifluoromethyl Group (-CF₃): This group exerts a profound electron-withdrawing inductive effect. It significantly reduces the electron density on the aromatic ring and lowers the basicity (pKa) of the amine, a well-documented phenomenon in [1]. Consequently, the compound is highly resistant to protonation in mildly acidic aqueous environments. Furthermore, the substitution of hydrogen with fluorine dramatically increases the overall of the molecule, driving its affinity toward non-polar and halogenated organic solvents[2][3].

-

The 2-Butoxy Group (-O-C₄H₉): Introduces substantial steric bulk. While the ether oxygen acts as a weak hydrogen-bond acceptor, the primary role of the flexible butyl chain is to disrupt the highly ordered crystal lattice packing typically seen in planar anilines. This lowers the enthalpy of fusion (

), thermodynamically favoring dissolution in organic media.

Predictive Solvation: Hansen Solubility Parameters (HSP)

To predict solvent affinities before empirical testing, we utilize, which divide the total cohesive energy of a liquid into three distinct intermolecular forces[4][5].

Based on group contribution methods, the estimated HSP coordinates for 2-Butoxy-5-(trifluoromethyl)aniline are:

-

Dispersion (

) -

Polar (

) -

Hydrogen Bonding (

)

Solvents whose HSP coordinates fall closely within the interaction radius (

Empirical Solubility Matrix in Organic Solvents

Based on the thermodynamic profile and HSP modeling, the following table summarizes the predicted solubility ranges of 2-Butoxy-5-(trifluoromethyl)aniline across distinct solvent classes at 25°C.

| Solvent | Solvent Class | Dielectric Constant ( | Predicted Solubility Range (mg/mL at 25°C) |

| Dichloromethane (DCM) | Halogenated | 8.9 | > 100 (Highly Soluble) |

| Ethyl Acetate (EtOAc) | Ester | 6.0 | > 100 (Highly Soluble) |

| Toluene | Aromatic | 2.4 | 50 - 100 (Soluble) |

| Methanol | Polar Protic | 32.7 | 10 - 50 (Moderately Soluble) |

| n-Hexane | Non-polar Aliphatic | 1.9 | 1 - 10 (Slightly Soluble) |

| Water | Aqueous | 80.1 | < 0.1 (Practically Insoluble) |

Self-Validating Experimental Protocol

To transition from predictive modeling to empirical fact, the exact solubility must be determined using a self-validating methodology. The following protocol is an advanced adaptation of the Shake-Flask method outlined in [7][8].

Step-by-Step Methodology:

-

Solvent Saturation: Add an excess amount (e.g., 500 mg) of 2-Butoxy-5-(trifluoromethyl)aniline to 10 mL of the target organic solvent in a 20 mL amber glass vial. Causality: Amber glass is utilized to prevent potential UV-induced photo-oxidation of the electron-rich aniline core over the multi-day testing period.

-

Thermal Equilibration: Seal the vial with a PTFE-lined cap to prevent solvent evaporation. Place the vial in a thermostated orbital shaker set strictly to 25.0 ± 0.1 °C and agitate at 150 rpm. Causality: Solubility is a highly temperature-dependent thermodynamic equilibrium; strict thermal control prevents supersaturation artifacts.

-

Kinetic Self-Validation (The Trust Mechanism): Extract 0.5 mL aliquots at 24h, 48h, and 72h. Equilibrium is strictly defined—and self-validated—only when the concentration difference between successive time points is < 5% [9]. If the variance exceeds 5%, the system has not reached thermodynamic equilibrium, and agitation must continue.

-

Phase Separation: Centrifuge the extracted aliquots at 10,000 rpm for 10 minutes to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Causality: PTFE is mandatory; standard Nylon or PES filters will swell, dissolve, or leach extractables when exposed to aggressive organic solvents like DCM or EtOAc, fatally skewing the analytical results.

-

Analytical Quantification: Dilute the filtered supernatant with the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water) to fall within the linear range of your pre-established calibration curve. Analyze via HPLC-UV at an absorption maximum (

) of approximately 254 nm.

Workflow Visualization

Fig 1. Self-validating experimental workflow for determining equilibrium solubility.

References

-

OECD (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals. URL:[Link]

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. URL:[Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

-

Lin, C. P., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry. URL:[Link]

Sources

An In-depth Technical Guide to the Electronic Effects of the Trifluoromethyl Group in 2-Butoxy-5-(trifluoromethyl)aniline

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] This guide provides a detailed examination of the electronic properties of the trifluoromethyl group within the specific context of 2-Butoxy-5-(trifluoromethyl)aniline. By dissecting the interplay of inductive and resonance effects, and their influence on the molecule's overall electronic landscape, this document serves as a technical resource for researchers, scientists, and professionals in drug development. We will explore both theoretical principles and practical methodologies for characterizing these electronic effects, offering insights into how they modulate chemical reactivity, biological activity, and material properties.

Introduction: The Significance of Trifluoromethylated Anilines

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of organic compounds, from pharmaceuticals to dyes and polymers. The introduction of a trifluoromethyl group onto the aniline ring dramatically alters the molecule's physicochemical properties.[3] The CF3 group is a powerful electron-withdrawing substituent, a property that has profound implications for the reactivity and biological fate of the parent molecule.[4][5][6]

Key benefits of incorporating a CF3 group include:

-

Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond renders the CF3 group resistant to metabolic degradation, often prolonging the in-vivo half-life of drug candidates.[1][2]

-

Increased Lipophilicity: The CF3 group increases a molecule's lipophilicity, which can improve its ability to cross biological membranes and enhance bioavailability.[1][2][3]

-

Modulated Acidity/Basicity: The strong electron-withdrawing nature of the CF3 group can significantly alter the pKa of nearby functional groups, such as the aniline nitrogen, influencing binding interactions with biological targets.[1]

-

Altered Conformation: The steric bulk of the CF3 group can influence the preferred conformation of a molecule, which is often critical for selective binding to a specific protein target.[1]

The subject of this guide, 2-Butoxy-5-(trifluoromethyl)aniline, presents a fascinating case study where the potent electron-withdrawing nature of the CF3 group is juxtaposed with the electron-donating character of the butoxy and amino groups. Understanding the net electronic effect is crucial for predicting its behavior in chemical reactions and biological systems.

Fundamental Electronic Effects: A Tale of Two Forces

The electronic influence of a substituent on an aromatic ring is primarily governed by two fundamental effects: the inductive effect and the resonance effect .[7]

The Inductive Effect (-I)

The inductive effect is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole in a bond.[7] Due to the high electronegativity of fluorine atoms, the trifluoromethyl group is a very strong electron-withdrawing group through the inductive effect (-I effect).[5][6] The three fluorine atoms pull electron density away from the carbon atom to which they are attached, which in turn pulls electron density from the aromatic ring. This effect decreases with distance.[8]

The Resonance Effect (+R/-R)

The resonance effect, or mesomeric effect, involves the delocalization of π-electrons through a conjugated system.[7] While the CF3 group is strongly inductively withdrawing, its ability to participate in resonance is a subject of some debate. It is generally considered to have a weak to negligible resonance effect. Some sources suggest it can exhibit a weak -R effect (electron-withdrawing) due to hyperconjugation with the C-F bonds, while others argue it has no significant resonance contribution. For the purpose of this guide, we will consider its dominant electronic contribution to be the powerful -I effect.[9]

In contrast, the amino (-NH2) and butoxy (-OBu) groups are both electron-donating through the resonance effect (+R effect). The lone pair of electrons on the nitrogen and oxygen atoms can be delocalized into the aromatic π-system, increasing the electron density at the ortho and para positions.

The Electronic Landscape of 2-Butoxy-5-(trifluoromethyl)aniline

In 2-Butoxy-5-(trifluoromethyl)aniline, the substituents are arranged as follows:

-

Amino group (-NH2) at position 1.

-

Butoxy group (-OBu) at position 2.

-

Trifluoromethyl group (-CF3) at position 5.

The interplay of the electronic effects of these three groups determines the overall electron density distribution and reactivity of the aromatic ring.

-

The amino group is a strong activating group, donating electron density to the ring via resonance, primarily at positions 3 and 5 (ortho and para to the amino group, respectively).

-

The butoxy group is also an activating group, donating electron density via resonance, primarily to positions 1, 3, and 5 (ortho and para to the butoxy group).

-

The trifluoromethyl group is a strong deactivating group, withdrawing electron density from the entire ring through its potent inductive effect.

The net effect is a complex electronic environment. The electron-donating groups will increase the electron density at specific positions, making them more susceptible to electrophilic attack. However, the overall electron density of the ring is reduced by the CF3 group.

Below is a diagram illustrating the primary electronic effects at play in 2-Butoxy-5-(trifluoromethyl)aniline.

Caption: Dominant electronic effects in 2-Butoxy-5-(trifluoromethyl)aniline.

Experimental and Computational Characterization

Several techniques can be employed to experimentally and computationally probe the electronic effects within 2-Butoxy-5-(trifluoromethyl)aniline.

Hammett Parameters

Hammett substituent constants (σ) provide a quantitative measure of the electronic effect of a substituent on the reactivity of an aromatic ring.[10][11] The trifluoromethyl group has a large positive σ value, indicating its strong electron-withdrawing nature. For instance, the σp+ value for a CF3 group is +0.612, placing it among the most electron-withdrawing substituents.[12]

| Substituent | Hammett Constant (σp) | Electronic Effect |

| -NH2 | -0.66 | Strongly Electron-Donating |

| -OCH3 (analogue for -OBu) | -0.27 | Electron-Donating |

| -CF3 | +0.54 | Strongly Electron-Withdrawing |

Note: Data is for the para position and serves as a general indicator of the electronic effect.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei.

-

¹H NMR: The chemical shifts of the aromatic protons are sensitive to the electron density of the ring. Protons in electron-rich regions will be shielded and appear at a lower chemical shift (upfield), while those in electron-deficient regions will be deshielded and appear at a higher chemical shift (downfield).

-

¹³C NMR: Similarly, the chemical shifts of the carbon atoms in the aromatic ring provide information about the electron distribution.

-

¹⁹F NMR: The chemical shift of the fluorine nuclei in the CF3 group is highly sensitive to the electronic environment of the molecule, making it an excellent probe for studying molecular interactions and reaction monitoring.[13]

Predicted ¹H NMR and ¹⁹F NMR Spectral Data:

| Nucleus | Predicted Chemical Shift (ppm) | Rationale |

| Aromatic Protons | 6.5 - 7.5 | The electron-donating groups will shift some protons upfield, while the electron-withdrawing CF3 group will shift others downfield. |

| Amine Protons (-NH2) | ~3.5 - 4.5 | Broad singlet, chemical shift is dependent on solvent and concentration.[14] |

| Butoxy Protons (-OCH2CH2CH2CH3) | 0.9 - 4.0 | A triplet for the terminal methyl, and multiplets for the methylene groups. The methylene group attached to the oxygen will be the most downfield. |

| ¹⁹F (-CF3) | ~ -60 to -65 | The chemical shift is characteristic for a CF3 group on an aromatic ring.[13] |

Computational Chemistry

Density Functional Theory (DFT) calculations can provide a detailed picture of the electronic structure of 2-Butoxy-5-(trifluoromethyl)aniline.[15] Key parameters that can be calculated include:

-

Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[15]

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[15] A smaller HOMO-LUMO gap generally implies higher chemical reactivity.[15]

Caption: A typical computational workflow for analyzing electronic effects.

Implications for Reactivity and Drug Design

The electronic landscape of 2-Butoxy-5-(trifluoromethyl)aniline has significant implications for its chemical reactivity and its potential use in drug design.

-

Electrophilic Aromatic Substitution: The activating -NH2 and -OBu groups will direct incoming electrophiles to the positions ortho and para to them. However, the deactivating -CF3 group will slow down the reaction rate. The position of substitution will be a result of the combined directing effects of all three substituents.

-

Nucleophilic Aromatic Substitution: The strongly electron-withdrawing CF3 group can make the aromatic ring more susceptible to nucleophilic attack, particularly at the positions ortho and para to it.

-

Acidity of the Amino Group: The electron-withdrawing CF3 group will decrease the basicity (increase the acidity) of the aniline nitrogen. This can have a profound impact on its ability to form hydrogen bonds and interact with biological targets.[1]

-

Drug-Receptor Interactions: The electronic properties of the molecule will dictate how it interacts with the active site of a protein. The electron-rich and electron-poor regions will favor interactions with complementary residues in the binding pocket.

Conclusion

The electronic effects of the trifluoromethyl group in 2-Butoxy-5-(trifluoromethyl)aniline are a complex interplay of strong inductive withdrawal and resonance donation from the other substituents. This creates a unique electronic environment that significantly influences the molecule's chemical and physical properties. A thorough understanding of these effects, gained through a combination of theoretical knowledge, experimental characterization, and computational modeling, is essential for the rational design of novel pharmaceuticals and advanced materials. The principles outlined in this guide provide a framework for researchers to predict and control the behavior of this and other similarly substituted aromatic compounds.

References

-

The Chemistry Behind Specialty Anilines: Focus on 4-Fluoro-3-(trifluoromethyl)aniline. (2026, January 31). Retrieved March 7, 2024, from [Link]

-

Experimental Determination of Electron Affinities of Organic Molecules - ResearchGate. (2025, August 6). Retrieved March 7, 2024, from [Link]

-

Computational Study of Electron Delocalization in Hexaarylbenzenes - MDPI. (2014, March 17). Retrieved March 7, 2024, from [Link]

-

Supplementary Data - Rsc.org. (n.d.). Retrieved March 7, 2024, from [Link]

-

Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH. (n.d.). Retrieved March 7, 2024, from [Link]

-

High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications - TUODA. (n.d.). Retrieved March 7, 2024, from [Link]

-

hammett substituent constants: Topics by Science.gov. (n.d.). Retrieved March 7, 2024, from [Link]

-

4-Nitro-3-(trifluoromethyl)aniline - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved March 7, 2024, from [Link]

-

The Correlated Electronic States of a few Polycyclic Aromatic Hydrocarbons: A Computational Study - arXiv.org. (2019, May 6). Retrieved March 7, 2024, from [Link]

-

Does -cf3 group have strong -r/ -m effect? And why? - askIITians. (2019, January 22). Retrieved March 7, 2024, from [Link]

-

Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

-

Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations | Journal of Chemical Information and Modeling. (2020, December 1). Retrieved March 7, 2024, from [Link]

-

Why is CF3 a meta director? It withdraws electron by inductive effect, which decreases with distance. Shouldn't it be a para director instead? - Quora. (2020, April 3). Retrieved March 7, 2024, from [Link]

-

Organic & Biomolecular Chemistry - RSC Publishing. (n.d.). Retrieved March 7, 2024, from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (2022, October 11). Retrieved March 7, 2024, from [Link]

-

Superelectrophiles and the Effects of Trifluoromethyl Substituents - SciSpace. (n.d.). Retrieved March 7, 2024, from [Link]

-

Electronic structure of BN-aromatics: Choice of reliable computational tools - AIP Publishing. (2017, October 26). Retrieved March 7, 2024, from [Link]

-

Computational Investigation of the Structural and Electronic Effects of Phenyl, Alkyl, and Halogen Fully Substituted Acenes. (2025, August 12). Retrieved March 7, 2024, from [Link]

-

Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F. (2025, August 12). Retrieved March 7, 2024, from [Link]

-

Trifluoromethylarylation of alkenes using anilines - PMC - NIH. (2023, October 27). Retrieved March 7, 2024, from [Link]

-

Computational Analysis of Electron-Donating and Withdrawing Effects on Asymmetric Viologens for Enhanced Electrochromic Performance - PMC. (2025, October 18). Retrieved March 7, 2024, from [Link]

-

Selection of Hammett constant σ + values for selected func- tional... - ResearchGate. (2021, February). Retrieved March 7, 2024, from [Link]

-

Chem 263 Oct. 10, 2013 The strongest donating group determines where new substituents are introduced. Example. (2013, October 10). Retrieved March 7, 2024, from [Link]

-

Absorption Intensities of Organic Molecules from Electronic Structure Calculations versus Experiments: The Effect of Solvation, - ChemRxiv. (n.d.). Retrieved March 7, 2024, from [Link]

-

Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation | Brilliant Math & Science Wiki. (n.d.). Retrieved March 7, 2024, from [Link]

-

Capturing electronic substituent effect with effective atomic orbitals - RSC Publishing. (2025, April 29). Retrieved March 7, 2024, from [Link]

-

Correlation between Hammett Substituent Constants and Directly Calculated ??-Conjugation Strength | Request PDF - ResearchGate. (2025, August 6). Retrieved March 7, 2024, from [Link]

-

9.10: Electronic Spectra of Organic Molecules - Chemistry LibreTexts. (2021, July 31). Retrieved March 7, 2024, from [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. (2008, April 29). Retrieved March 7, 2024, from [Link]

-

2,5-Bis(trifluoromethyl)aniline | C8H5F6N | CID 719818 - PubChem. (n.d.). Retrieved March 7, 2024, from [Link]

-

2-Methoxy-5-(trifluoromethyl)aniline | C8H8F3NO | CID 600637 - PubChem. (n.d.). Retrieved March 7, 2024, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation | Brilliant Math & Science Wiki [brilliant.org]

- 8. quora.com [quora.com]

- 9. Does -cf3 group have strong -r/ -m effect? And why? - askIITians [askiitians.com]

- 10. hammett substituent constants: Topics by Science.gov [science.gov]

- 11. Capturing electronic substituent effect with effective atomic orbitals - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP01299F [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

1H NMR and 13C NMR spectral analysis of 2-Butoxy-5-(trifluoromethyl)aniline

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Butoxy-5-(trifluoromethyl)aniline

Introduction: The Structural Elucidation Imperative

In the landscape of pharmaceutical research and drug development, the unambiguous characterization of molecular structure is a cornerstone of regulatory submission and intellectual property.[1] 2-Butoxy-5-(trifluoromethyl)aniline is a substituted aniline derivative, a class of compounds frequently encountered as synthetic intermediates and pharmacophores. Its structure presents a unique confluence of electronic effects: the electron-donating amino and butoxy groups, and the powerfully electron-withdrawing trifluoromethyl group. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for elucidating such complex structures in solution.[2][3]

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra expected for 2-butoxy-5-(trifluoromethyl)aniline. It is designed for researchers and drug development professionals, moving beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output. We will dissect the predicted spectra, grounding our interpretations in the fundamental principles of chemical shifts, spin-spin coupling, and substituent effects, supported by authoritative literature.

Molecular Structure and Electronic Landscape

To interpret the NMR spectra of 2-butoxy-5-(trifluoromethyl)aniline, one must first understand the electronic influence of each substituent on the aromatic ring. The interplay of these effects governs the electron density at each proton and carbon, which in turn dictates their chemical shifts.[4][5]

Figure 1: Molecular structure of 2-butoxy-5-(trifluoromethyl)aniline with IUPAC numbering.

-

-NH₂ (Amino) Group: A strong activating, electron-donating group (EDG) through resonance, increasing electron density primarily at the ortho (C6) and para (C4) positions.[4]

-

-O(CH₂)₃CH₃ (Butoxy) Group: Also an activating EDG through resonance, increasing electron density at its ortho (C1, C3) and para (C5) positions.

-

-CF₃ (Trifluoromethyl) Group: A powerful deactivating, electron-withdrawing group (EWG) due to the high electronegativity of fluorine atoms (inductive effect). It significantly reduces electron density at the ortho (C4, C6) and para (C2) positions relative to its point of attachment.[6]

The net effect is a complex electronic environment where the protons and carbons on the aromatic ring experience varying degrees of shielding and deshielding.

Part 1: ¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative abundance (integration).[7][8]

Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H-6 | 6.8 - 7.0 | d (doublet) | Jortho ≈ 8-9 Hz | 1H | Ortho to the strong -NH₂ EDG, but also ortho to the -CF₃ EWG. Experiences competing effects. Split by H-4. |

| H-4 | 6.7 - 6.9 | dd (doublet of doublets) | Jortho ≈ 8-9 Hz, Jmeta ≈ 2-3 Hz | 1H | Para to -NH₂ and ortho to -CF₃. Experiences significant shielding and deshielding. Split by H-6 and H-3. |

| H-3 | 6.6 - 6.8 | d (doublet) | Jmeta ≈ 2-3 Hz | 1H | Ortho to the -O-Bu EDG and meta to -CF₃. Expected to be the most upfield aromatic proton. Split by H-4. |

| -NH₂ | 3.5 - 4.5 | br s (broad singlet) | None | 2H | Chemical shift is variable, dependent on solvent and concentration. Protons are exchangeable.[9] |

| -OCH₂- (H-1') | 3.9 - 4.1 | t (triplet) | J ≈ 6-7 Hz | 2H | Deshielded by the adjacent oxygen atom. Split by the two H-2' protons. |

| -CH₂- (H-2') | 1.7 - 1.9 | m (multiplet) | J ≈ 6-8 Hz | 2H | Split by H-1' (2 protons) and H-3' (2 protons), resulting in a complex multiplet. |

| -CH₂- (H-3') | 1.4 - 1.6 | m (multiplet) | J ≈ 6-8 Hz | 2H | Split by H-2' (2 protons) and H-4' (3 protons), resulting in a complex multiplet. |

| -CH₃ (H-4') | 0.9 - 1.1 | t (triplet) | J ≈ 7-8 Hz | 3H | Terminal methyl group, most shielded (upfield) aliphatic signal. Split by the two H-3' protons. |

Note: Predicted values are estimations based on substituent effects in analogous compounds. Actual values may vary based on solvent and spectrometer frequency.[10]

Detailed Interpretation

-

Aromatic Region (δ 6.5-7.0 ppm): The three aromatic protons will appear in a relatively upfield region for aromatics due to the combined electron-donating effects of the amino and butoxy groups.[11] Their splitting patterns are dictated by the n+1 rule for adjacent, non-equivalent protons.[7]

-

H-6 is coupled only to H-4 across four bonds (meta-coupling is often negligible or very small when a larger ortho coupling is present), but given the substitution pattern, it's primarily split by the ortho H-4.

-

H-4 will be a doublet of doublets because it is coupled to both H-6 (ortho, J ≈ 8-9 Hz) and H-3 (meta, J ≈ 2-3 Hz).[9]

-

H-3 is coupled to H-4 (meta) and will appear as a narrow doublet.

-

-

Aliphatic Region (δ 0.9-4.1 ppm): The butoxy chain presents a classic example of sequential splitting. The deshielding effect of the oxygen atom causes the chemical shift to decrease as the distance from the oxygen increases, with the -OCH₂- protons being the most downfield.[8]

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon environment.[12] Its key features for this molecule are the wide chemical shift range and the characteristic splitting of carbon signals by fluorine nuclei.[13]

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (C-F Coupling) | Rationale |

| C-1 (-NH₂) | 145 - 150 | s (singlet) | Ipso-carbon attached to nitrogen, significantly deshielded. |

| C-2 (-O-Bu) | 140 - 145 | s (singlet) | Ipso-carbon attached to oxygen, also deshielded. |

| C-5 (-CF₃) | 125 - 130 | q (quartet, ²JCF ≈ 35 Hz) | Ipso-carbon attached to the CF₃ group. Experiences C-F coupling through two bonds.[6] |

| CF₃ | 120 - 125 | q (quartet, ¹JCF ≈ 275 Hz) | The trifluoromethyl carbon itself shows a very large one-bond coupling to the three fluorine atoms.[14] |

| C-3 | 115 - 120 | s (or very narrow q) | Shielded by ortho -O-Bu group. May show very small ⁴JCF. |

| C-4 | 110 - 115 | q (quartet, ³JCF ≈ 6 Hz) | Shielded by para -NH₂ group. Shows smaller three-bond C-F coupling.[6] |

| C-6 | 110 - 115 | q (quartet, ³JCF ≈ 6 Hz) | Shielded by ortho -NH₂ group. Shows smaller three-bond C-F coupling. |

| C-1' (-OCH₂-) | 68 - 72 | s (singlet) | Carbon directly attached to oxygen is the most downfield in the alkyl chain. |

| C-2' (-CH₂-) | 30 - 35 | s (singlet) | Typical aliphatic carbon. |

| C-3' (-CH₂-) | 18 - 22 | s (singlet) | Typical aliphatic carbon. |

| C-1' (-CH₃) | 12 - 16 | s (singlet) | Most shielded alkyl carbon. |

Note: Predicted values are estimations. The intensity of quaternary carbon signals (C-1, C-2, C-5, and CF₃) may be lower due to longer relaxation times and the lack of Nuclear Overhauser Effect (NOE) enhancement in proton-decoupled experiments.[9]

C-F Coupling: A Definitive Signature

A hallmark of the ¹³C NMR spectrum for this molecule is the coupling between carbon and fluorine.[13]

-

¹JCF: The carbon of the -CF₃ group will be split into a 1:3:3:1 quartet by the three fluorine atoms, with a very large coupling constant of approximately 275 Hz. This is an unambiguous diagnostic signal.[14]

-

Long-Range Coupling: The aromatic carbons will also be split into quartets, but with much smaller coupling constants that decrease with the number of bonds separating the carbon and fluorine atoms: ²JCF > ³JCF > ⁴JCF.[6] This fine structure is critical for confirming the assignments of the aromatic carbons.

Experimental Protocol: A Self-Validating Workflow

Acquiring high-quality, reproducible NMR data requires a meticulous and standardized approach.[15] The following protocol is designed to ensure scientific integrity.

Figure 2: Standardized workflow for NMR spectral analysis.

Step-by-Step Methodology

-

Sample Preparation: [16]

-

Weigh approximately 5-10 mg of 2-butoxy-5-(trifluoromethyl)aniline. The higher end of this range is preferable for the less sensitive ¹³C experiment.

-

Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). CDCl₃ is a common choice for general organic compounds.[17]

-

Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the vial.

-

Using a Pasteur pipette plugged with a small amount of cotton wool to filter out any particulate matter, transfer the clear solution into a high-quality 5 mm NMR tube.

-

Cap the NMR tube securely. The final solution height should be approximately 5 cm.

-

-

Instrument Setup and Calibration (Example: 400 MHz Spectrometer):

-

Insert the sample into the spectrometer's magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift.

-

"Shim" the magnetic field to optimize its homogeneity across the sample volume. This process narrows the spectral peaks, improving resolution. Modern spectrometers perform this step automatically.

-

Calibrate the transmitter pulse widths (e.g., the 90° pulse) for optimal signal excitation.[15]

-

-

¹H NMR Data Acquisition: [10]

-

Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker systems).

-

Number of Scans: 16 to 32 scans are typically sufficient for good signal-to-noise.

-

Relaxation Delay (d1): 1.0 - 2.0 seconds. This allows the protons to return to equilibrium between pulses.

-

Spectral Width: -2 to 12 ppm, to ensure all aliphatic and aromatic signals are captured.

-

Reference: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is used for calibration. If high accuracy is needed, an internal standard like tetramethylsilane (TMS) can be used (δ 0.00 ppm).[8]

-

-

¹³C NMR Data Acquisition: [17]

-

Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30'). Proton decoupling simplifies the spectrum by removing C-H coupling, causing each carbon to appear as a singlet (unless coupled to other nuclei like fluorine).[9]

-

Number of Scans: 1024 scans or more, due to the low natural abundance (~1.1%) of the ¹³C isotope.

-

Relaxation Delay (d1): 2.0 seconds.

-

Spectral Width: 0 to 200 ppm, a standard range for most organic molecules.

-

Reference: The solvent peak (e.g., CDCl₃ triplet at 77.16 ppm) is used for calibration.

-

-

Data Processing and Validation:

-

Apply Fourier Transformation to convert the raw time-domain data (Free Induction Decay, FID) into the frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the positive absorptive phase.

-

Apply baseline correction to create a flat, noise-free baseline.

-

Integrate the peaks in the ¹H spectrum. The integral ratios should correspond to the number of protons in each environment (e.g., 1:1:1:2:2:2:3 for the aromatic and butoxy protons). This serves as an internal validation of the assignments.

-

Compare the acquired spectra to the predicted data. The consistency between the predicted and experimental chemical shifts, multiplicities, and C-F coupling constants provides a high degree of confidence in the structural assignment.

-

Conclusion

The NMR spectral analysis of 2-butoxy-5-(trifluoromethyl)aniline is a prime example of how fundamental principles can be applied to deduce a complex molecular structure. The ¹H spectrum is defined by the distinct regions for aromatic and aliphatic protons, with splitting patterns that reveal their connectivity. The ¹³C spectrum provides a definitive fingerprint, with the characteristic quartet signals arising from C-F coupling serving as an unambiguous confirmation of the trifluoromethyl group's presence and position. By following a rigorous experimental protocol, researchers can generate high-quality, verifiable data essential for advancing scientific research and drug development programs.

References

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

-

Chem-Station International. (2024). NMR Basics: Guide for Analysis and Interpretation. Available at: [Link]

-

Bulletin of the Chemical Society of Japan. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Available at: [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

-

Western University. (2013). NMR Sample Preparation. Available at: [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Available at: [Link]

-

Neil E. Jacobsen. (n.d.). NMR Data Interpretation Explained. Available from: [Link]

-

PeerJ. (n.d.). 1H NMR, 13C NMR, DEPT135, HSQC, and HRMS spectra. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Available at: [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]

-

Lab Manager. (2023). An Introduction to NMR Spectroscopy. Available at: [Link]

-

Books. (n.d.). Experimental Conditions and Processing | NMR Spectroscopy in Food Analysis. Available at: [Link]

-

Bruker. (n.d.). NMR spectroscopy for solids. Available at: [Link]

-

ResearchGate. (n.d.). The 1H NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline. Available at: [Link]

-

Supporting Information. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Available at: [Link]

-

Canadian Science Publishing. (n.d.). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

-

ResearchGate. (2015). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. Available at: [Link]

-

ScienceDirect. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available at: [Link]

-

Compound Interest. (n.d.). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available at: [Link]

Sources

- 1. emerypharma.com [emerypharma.com]

- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. content.e-bookshelf.de [content.e-bookshelf.de]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. academic.oup.com [academic.oup.com]

- 7. azooptics.com [azooptics.com]

- 8. acdlabs.com [acdlabs.com]

- 9. NMR Basics: Guide for Analysis and Interpretation | Chem-Station Int. Ed. [en.chem-station.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. compoundchem.com [compoundchem.com]

- 13. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. books.rsc.org [books.rsc.org]

- 16. publish.uwo.ca [publish.uwo.ca]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes & Protocol: Diazotization of 2-Butoxy-5-(trifluoromethyl)aniline

Introduction and Scientific Context

The diazotization of primary aromatic amines is a cornerstone transformation in synthetic organic chemistry, converting them into highly versatile aryl diazonium salt intermediates.[1][2][3] These salts are pivotal in the synthesis of a vast range of functionalized aromatic compounds, including those used in the development of dyes, pigments, and pharmaceutical agents.[1][4] This document provides a detailed protocol for the diazotization of 2-Butoxy-5-(trifluoromethyl)aniline, a substrate featuring both an electron-donating alkoxy group and a powerful electron-withdrawing trifluoromethyl group.

The presence of these competing electronic groups on the aniline ring presents unique considerations. The electron-withdrawing trifluoromethyl group decreases the nucleophilicity of the amino group, potentially making the diazotization reaction more challenging than for simple anilines.[5] Conversely, the ortho-butoxy group is electron-donating, which can influence the stability and subsequent reactivity of the resulting diazonium salt. This protocol is designed to address these factors, ensuring a high-yield and safe preparation of the target 2-Butoxy-5-(trifluoromethyl)benzenediazonium salt for immediate use in subsequent reactions like Sandmeyer, Schiemann, or azo coupling.[6][7]

Reaction Mechanism and Scientific Principles

The diazotization reaction proceeds through a well-established mechanism involving the in situ generation of the active electrophile, the nitrosonium ion (NO⁺).[6][8]

-

Formation of Nitrous Acid: In the presence of a strong mineral acid, such as hydrochloric acid (HCl), sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂).[4][9]

-

Generation of the Nitrosonium Ion: Further protonation of nitrous acid by the excess strong acid leads to the loss of a water molecule, generating the highly electrophilic nitrosonium ion (NO⁺).[6]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine, 2-Butoxy-5-(trifluoromethyl)aniline, attacks the nitrosonium ion.[4][6]

-

Proton Transfers and Dehydration: A series of proton transfers and tautomerization steps follow, culminating in the elimination of a water molecule to form the stable aryl diazonium ion.[1][10]

The entire reaction is conducted at low temperatures (0–5 °C) because aryl diazonium salts, while more stable than their aliphatic counterparts due to resonance delocalization, are thermally unstable and can decompose, sometimes explosively, if warmed or isolated in a dry state.[6][11][12]

Caption: Generalized mechanism of aromatic diazotization.

Materials, Reagents, and Equipment

Reagents

| Reagent | Molar Mass ( g/mol ) | Grade | Supplier Example |

| 2-Butoxy-5-(trifluoromethyl)aniline | 233.24 | ≥98% Purity | Sigma-Aldrich |

| Sodium Nitrite (NaNO₂) | 69.00 | ACS Reagent, ≥97% | Fisher Scientific |

| Hydrochloric Acid (HCl), concentrated | 36.46 | ACS Reagent, 37% | VWR |

| Sulfamic Acid (H₃NSO₃) | 97.09 | Reagent Grade, 99% | Alfa Aesar |

| Potassium Iodide-Starch Paper | N/A | Test Paper | Whatman |

| Deionized Water (H₂O) | 18.02 | Type II | In-house |

| Crushed Ice | N/A | N/A | In-house |

Equipment

-

Three-neck round-bottom flask (size appropriate for scale)

-

Magnetic stirrer and stir bar

-

Internal thermometer or thermocouple probe

-

Dropping funnel

-

Ice-water bath (large enough to accommodate the flask)

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves

Detailed Experimental Protocol

This protocol is based on a 10 mmol scale and should be adjusted accordingly for different quantities.

Preparation of the Aniline Hydrochloride Slurry

-

In a 100 mL three-neck flask equipped with a magnetic stir bar and internal thermometer, add 2-Butoxy-5-(trifluoromethyl)aniline (2.33 g, 10.0 mmol).

-

Add 15 mL of deionized water, followed by the slow addition of concentrated hydrochloric acid (2.5 mL, ~30 mmol, 3.0 equiv.). Rationale: An excess of acid is required to fully protonate the aniline, forming the hydrochloride salt, and to facilitate the in situ generation of nitrous acid from sodium nitrite.[3][7]

-

Stir the mixture. A thick, white slurry of the aniline hydrochloride salt will form.

-

Place the flask in a large ice-water bath and cool the slurry to 0–5 °C with vigorous stirring. It is critical to maintain this temperature range throughout the entire procedure.[4][13]

Preparation of the Diazotizing Agent

-

In a separate beaker, dissolve sodium nitrite (0.725 g, 10.5 mmol, 1.05 equiv.) in 5 mL of cold deionized water. Rationale: A slight excess of sodium nitrite ensures the complete conversion of the aniline.[3]

-

Cool this solution in an ice bath before use.

The Diazotization Reaction

-

Once the aniline hydrochloride slurry is stable at 0–5 °C, begin the dropwise addition of the cold sodium nitrite solution via a dropping funnel.

-

Maintain rigorous temperature control. The addition rate should be slow enough to ensure the internal temperature never exceeds 5 °C.[12] This exothermic reaction requires careful monitoring.

-

As the reaction proceeds, the solid slurry will gradually dissolve, resulting in a clear, pale-yellow solution of the diazonium salt.

-

After the addition is complete, stir the solution for an additional 15-20 minutes at 0–5 °C to ensure the reaction goes to completion.

Caption: Step-by-step workflow for the diazotization protocol.

Verification and Quenching

-

Test for Excess Nitrous Acid: Dip a glass rod into the reaction mixture and touch it to a piece of potassium iodide-starch paper. An immediate blue-black color indicates the presence of excess nitrous acid, confirming that all the aniline has reacted.[13][14]

-

Quench Excess Nitrous Acid: If the test is positive, add a small amount of solid sulfamic acid portion-wise until the test paper no longer turns blue-black. Sulfamic acid reacts with nitrous acid to produce nitrogen gas, water, and bisulfate, effectively neutralizing it.

-

H₃NSO₃ + HNO₂ → N₂ + H₂SO₄ + H₂O Rationale: Removing excess nitrous acid is crucial as it can interfere with subsequent coupling reactions and pose a safety hazard.[13]

-

-

The resulting clear solution contains the 2-Butoxy-5-(trifluoromethyl)benzenediazonium chloride and should be used immediately in the next synthetic step. DO NOT attempt to isolate the diazonium salt as a solid. [2][15]

Safety and Hazard Management

Extreme Caution is Advised.

-

Explosion Hazard: Solid diazonium salts are notoriously unstable and can decompose violently upon heating, friction, or shock.[12][13][14] This protocol is designed for the in situ generation and use of the diazonium salt in solution only. Never attempt to isolate the solid salt without specialized equipment and protocols.[15]

-

Temperature Control: The most critical safety parameter is maintaining a low temperature (0–5 °C).[12][13] A runaway reaction can lead to rapid decomposition and pressure buildup.

-

Chemical Hazards:

-

2-Butoxy-5-(trifluoromethyl)aniline: Handle as a toxic substance. Avoid inhalation, ingestion, and skin contact.

-

Sodium Nitrite: Oxidizer and toxic upon ingestion.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

-

Nitrous Acid/Nitrogen Oxides: The reaction may evolve toxic nitrogen oxide gases. All procedures must be performed in a well-ventilated chemical fume hood.[3][16]

-

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and acid-resistant gloves.[16]

Troubleshooting

| Issue | Possible Cause | Recommended Solution |

| Reaction mixture turns brown/red | Temperature exceeded 5 °C, leading to decomposition and azo coupling side-reactions. | Discard the reaction. Restart, ensuring more efficient cooling and a slower addition rate of the sodium nitrite solution. |

| Solid aniline salt does not dissolve | Incomplete reaction. | Check that the correct stoichiometry of sodium nitrite was used. Add a small additional amount of NaNO₂ solution if necessary. Ensure sufficient stirring. |

| Starch-iodide test is negative | Insufficient sodium nitrite was added. | Add a small, measured amount of additional NaNO₂ solution (e.g., 0.05 equiv.) and re-test until a persistent positive result is achieved. |

| Excessive frothing/gas evolution | Addition of NaNO₂ is too fast, or temperature is too high. | Immediately stop the addition and ensure the cooling bath is effective. Resume addition at a much slower rate once the temperature is stabilized. |

References

-

Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Available from: [Link]

-

BYJU'S. (2019, February 18). Diazotization Reaction Mechanism. Available from: [Link]

-

CK-12 Foundation. (2026, January 14). Diazonium Salts. Available from: [Link]

-

OrgoSolver. (n.d.). Aromatic Reactions: Diazotization of Aniline (HNO₂/H₂SO₄ → Ar–N₂⁺). Available from: [Link]

-

Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. Available from: [Link]

-

ResearchGate. (n.d.). Reactive Chemical Hazards of Diazonium Salts. Available from: [Link]

-

Britannica. (n.d.). Diazonium salt | Synthesis, Reactions, Aromatic. Available from: [Link]

-

YouTube. (2019, January 3). converting anilines to diazoniums ions. Available from: [Link]

-

Wikipedia. (n.d.). Diazonium compound. Available from: [Link]

-

NCERT. (n.d.). 9.7 Method of Preparation of Diazonium Salts | NCERT 12 Chemistry. Available from: [Link]

-

BYJU'S. (n.d.). Diazonium Salts Preparation. Available from: [Link]

-

ACS Publications. (2020, August 28). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts | Organic Letters. Available from: [Link]

-

Sciencemadness Discussion Board. (2002, October 4). Mechanics of Aromatic Diazotization (with diagrams!). Available from: [Link]

-

Lumen Learning. (n.d.). 17.3. Reactions involving arenediazonium salts | Organic Chemistry II. Available from: [Link]

-

ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. Available from: [Link]

- Unknown Source. (2020, March 29). DIAZONIUM SALTS. PDF document.

Sources

- 1. byjus.com [byjus.com]

- 2. byjus.com [byjus.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 5. lkouniv.ac.in [lkouniv.ac.in]

- 6. orgosolver.com [orgosolver.com]

- 7. Diazonium compound - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. chemistrystudent.com [chemistrystudent.com]

- 10. Sciencemadness Discussion Board - Mechanics of Aromatic Diazotization (with diagrams!) - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. CK12-Foundation [flexbooks.ck12.org]

- 12. researchgate.net [researchgate.net]

- 13. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: The Strategic Utility of 2-Butoxy-5-(trifluoromethyl)aniline in Pharmaceutical Synthesis

Introduction: The Trifluoromethyl Group as a Privileged Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethyl (CF3) group, in particular, has become a "privileged" moiety due to its profound and generally positive impact on a drug candidate's pharmacokinetic and physicochemical properties.[1][2] The high electronegativity of fluorine atoms and the C-F bond's exceptional strength (the strongest single bond in organic chemistry) confer enhanced metabolic stability, often protecting the molecule from enzymatic degradation by cytochrome P450 enzymes.[2] Furthermore, the lipophilicity of the CF3 group can improve a molecule's ability to cross cellular membranes, a critical factor for bioavailability.[2][3]

Aniline derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, including antibiotics, anti-inflammatory agents, and targeted cancer therapies.[4] When combined, the trifluoromethyl-aniline scaffold offers a powerful platform for developing novel therapeutics. This guide focuses on a specific, high-value intermediate: 2-Butoxy-5-(trifluoromethyl)aniline . We will explore its synthesis, physicochemical properties, and its application as a key intermediate in the construction of kinase inhibitor scaffolds, a class of drugs that has revolutionized cancer treatment.

Physicochemical Properties and Safety Data

Understanding the core properties of an intermediate is paramount for its effective and safe use in synthesis. The data below provides known and predicted values for 2-Butoxy-5-(trifluoromethyl)aniline.

| Property | Value / Information | Source(s) |

| CAS Number | 1425635-46-9 (Hypothetical, based on similar structures) | - |

| Molecular Formula | C₁₁H₁₄F₃NO | Calculated |

| Molecular Weight | 233.23 g/mol | Calculated |

| Appearance | Predicted: Light yellow to brown oil or low-melting solid | Analogy to[5][6] |

| Boiling Point | Predicted: >250 °C at 760 mmHg | Analogy to[5] |

| Solubility | Predicted: Soluble in organic solvents (DMSO, Methanol, Acetone) | Analogy to[5] |

| pKa (Strongest Basic) | Predicted: ~2.5-3.5 (Aniline nitrogen) | Analogy |

Handling and Safety Precautions

As with all aniline derivatives, 2-Butoxy-5-(trifluoromethyl)aniline should be handled with care in a well-ventilated chemical fume hood.[7] Aniline compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[7][8][9][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[7][11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[8]

-

First Aid Measures:

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[7]

-

Proposed Synthesis of 2-Butoxy-5-(trifluoromethyl)aniline

This intermediate can be efficiently prepared via a two-step process starting from a commercially available nitrophenol. The logic behind this route is the reliability of the Williamson ether synthesis for building the butoxy group, followed by a standard and high-yielding reduction of the nitro group to the target aniline.

Caption: Proposed two-step synthesis of the target intermediate.

Experimental Protocol: Synthesis

Objective: To synthesize 2-Butoxy-5-(trifluoromethyl)aniline from 4-Nitro-3-(trifluoromethyl)phenol.

Step 1: Synthesis of 1-Butoxy-4-nitro-2-(trifluoromethyl)benzene

-

Reagent Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Nitro-3-(trifluoromethyl)phenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and acetone (10 mL per gram of phenol).

-

Reaction Initiation: Stir the suspension at room temperature for 30 minutes.

-

Alkylation: Add 1-bromobutane (1.2 eq) dropwise to the mixture.

-

Heating: Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, filter the mixture to remove inorganic salts and wash the solid with acetone. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Dissolve the crude oil in ethyl acetate and wash sequentially with 1M NaOH (aq), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product as an oil.

Step 2: Synthesis of 2-Butoxy-5-(trifluoromethyl)aniline

-

Catalyst Setup: In a hydrogenation vessel, carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the nitro compound).

-

Reaction Mixture: Dissolve the 1-Butoxy-4-nitro-2-(trifluoromethyl)benzene (1.0 eq) from Step 1 in methanol (15 mL per gram). Add this solution to the hydrogenation vessel.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (50 psi or as appropriate for the equipment). Stir the mixture vigorously at room temperature. The reaction is often exothermic and may require cooling.

-

Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. This typically takes 4-8 hours.

-

Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[12] Wash the pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the final product, 2-Butoxy-5-(trifluoromethyl)aniline. The product can be further purified by vacuum distillation if necessary.

Application in Kinase Inhibitor Synthesis

This intermediate is an ideal precursor for synthesizing kinase inhibitors. The aniline nitrogen acts as a potent nucleophile for coupling with heterocyclic scaffolds, which are designed to fit into the ATP-binding pocket of a target kinase. A prime example is the synthesis of analogs of Bosutinib, a dual Src/Abl kinase inhibitor used to treat chronic myelogenous leukemia (CML).[13][14][15]

The core reaction is a nucleophilic aromatic substitution (SNAr), where the aniline displaces a halogen (typically chlorine) on an electron-deficient aromatic ring, such as a quinoline or pyrimidine.[14][16]

Caption: Workflow for synthesizing a kinase inhibitor scaffold.

Experimental Protocol: Synthesis of a Quinoline-based Kinase Inhibitor Analog

Objective: To couple 2-Butoxy-5-(trifluoromethyl)aniline with a generic 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile scaffold.

-

Reagent Setup: To a solution of 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (1.0 eq) in a high-boiling solvent like 2-propanol or acetonitrile, add 2-Butoxy-5-(trifluoromethyl)aniline (1.1 eq).[14]

-

Catalysis: Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH) or hydrochloric acid in isopropanol, to protonate the quinoline nitrogen, thereby activating the C4 position for nucleophilic attack.[14]

-

Reaction: Heat the mixture to reflux (e.g., ~80-85 °C) and stir for 4-12 hours. Monitor the formation of the product by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture. The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold solvent (e.g., acetonitrile).[14]

-

Purification: If the product does not precipitate or requires further purification, concentrate the solvent and purify the residue using silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Mechanism of Action: Kinase Inhibition

The synthesized molecule is designed to function as an ATP-competitive inhibitor. It occupies the ATP-binding site on the kinase, preventing the phosphorylation of downstream substrate proteins and thereby blocking the signaling cascade that drives cancer cell proliferation and survival.

Caption: ATP-competitive kinase inhibition mechanism.

Conclusion

2-Butoxy-5-(trifluoromethyl)aniline represents a highly valuable and versatile intermediate for pharmaceutical research and development. Its unique structure, combining the activating aniline group with the property-enhancing butoxy and trifluoromethyl moieties, makes it an ideal building block for creating novel, potent, and metabolically stable drug candidates. The protocols detailed herein provide a robust framework for its synthesis and subsequent application in the construction of sophisticated molecular architectures, particularly within the crucial field of kinase inhibitors for targeted cancer therapy.

References

- Chem-Impex. (n.d.). 2-méthoxy-5-(trifluorométhyl)aniline.

- ChemicalBook. (n.d.). Bosutinib synthesis.

- Wang, H., Zhu, C., Zhu, G., Tian, X., Shen, Y., & Mao, Y. (2014). A NEW AND PRACTICAL SYNTHESIS OF BOSUTINIB. HETEROCYCLES, 89(12), 2805-2812.

- Kumar, P., Rahim, M., Yaman, S. M., & Mhetre, S. (2017). New Route for the synthesis of Bosutinib. Der Pharma Chemica, 9(21), 60-66.

- BenchChem. (2025). Technical Guide: Physicochemical Properties, Synthesis, and Biological Activity of Bosutinib (CAS No. 380843-75-4).

- CymitQuimica. (n.d.). CAS 349-65-5: 2-Methoxy-5-(trifluoromethyl)aniline.

- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6773.

- Sigma-Aldrich. (n.d.). 2,5-Bis(trifluoromethyl)aniline 99%.

- Wang, H., et al. (2014). A New and Practical Synthesis of Bosutinib. ResearchGate.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-(Trifluoromethyl) aniline.

- Fisher Scientific. (2023). SAFETY DATA SHEET - 3,5-Bis(trifluoromethyl)aniline.

- Ningbo Inno Pharmchem Co., Ltd. (2023). Advantages of 2-Methoxy-5-(trifluoromethyl)aniline from a Leading Manufacturer.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-(Trifluoromethyl)aniline.

- Coherent Market Insights. (2025). The Role of Aniline in Diverse Industries How Companies Leverage Its Benefits.

- Nordmann. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline.

- PubChem. (n.d.). 2,5-Bis(trifluoromethyl)aniline.

- ChemicalBook. (2026). 2-Methoxy-5-(trifluoromethyl)aniline Chemical Properties,Uses,Production.

- ChemScene. (n.d.). 1557325-66-2 | 2-(Difluoromethoxy)-5-(trifluoromethyl)aniline.

- PubChem. (n.d.). 2-Bromo-5-(trifluoromethoxy)aniline.

- Pharmaffiliates. (n.d.). CAS No : 328-93-8 | Product Name : 2,5-bis(Trifluoromethyl)aniline.

- Sigma-Aldrich. (n.d.). 2-ethoxy-5-(trifluoromethyl)aniline | 2713-73-7.

- ChemicalBook. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline synthesis.

- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.

- BenchChem. (2025). The Biological Activity of Trifluoromethylated Anilines: A Technical Guide for Drug Discovery and Development.

- Google Patents. (n.d.). EP0039810A1 - Process for the preparation of 2-trifluoromethyl aniline.

- ChemicalBook. (2026). 2-Methoxy-5-(trifluoromethyl)aniline - Safety Data Sheet.

- ResearchGate. (n.d.). Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery.

- SAFETY DATA SHEET. (2025). 6405SP - LOW VOC CLEANER.

- MIT News. (2010). An easier way to synthesize new drug candidates.

- MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules.

- BenchChem. (2025). Application of 2-Chloro-5,6-difluoroquinoxaline in the Synthesis of Kinase Inhibitors.

- PMC. (2024). Discovery of Dual MER/AXL Kinase Inhibitors as Bifunctional Small Molecules for Inhibiting Tumor Growth and Enhancing Tumor Immune Microenvironment.

- PMC. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.

- ResearchGate. (2023). Journal of Chemistry and Technologies.

Sources

- 1. An easier way to synthesize new drug candidates | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. coherentmarketinsights.com [coherentmarketinsights.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5 [chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. buyat.ppg.com [buyat.ppg.com]

- 12. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 13. Bosutinib synthesis - chemicalbook [chemicalbook.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: One-Pot Synthesis Methods Utilizing 2-Butoxy-5-(trifluoromethyl)aniline

Introduction: The Strategic Advantage of 2-Butoxy-5-(trifluoromethyl)aniline in One-Pot Syntheses

2-Butoxy-5-(trifluoromethyl)aniline is a key building block in modern medicinal and materials chemistry. Its unique substitution pattern—an electron-donating butoxy group and a strongly electron-withdrawing trifluoromethyl group—imparts distinct reactivity and physicochemical properties to the resulting molecular scaffolds. The butoxy group can enhance solubility in organic solvents and engage in specific binding interactions, while the trifluoromethyl group often improves metabolic stability and binding affinity.[1] One-pot syntheses, which involve multiple reaction steps in a single vessel without the isolation of intermediates, offer significant advantages in efficiency, cost-effectiveness, and waste reduction.[2] This guide provides detailed protocols and mechanistic insights for leveraging 2-Butoxy-5-(trifluoromethyl)aniline in advanced one-pot synthetic transformations.

Core Concept: The Power of Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are a cornerstone of efficient organic synthesis, where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials.[3][4][5] This approach is particularly valuable in drug discovery for rapidly generating libraries of complex molecules.[5] The aniline functionality of 2-Butoxy-5-(trifluoromethyl)aniline makes it an excellent component for a variety of MCRs, leading to the formation of diverse heterocyclic structures.

Application Protocol 1: One-Pot Three-Component Synthesis of Substituted Quinolines

This protocol details a one-pot synthesis of a highly functionalized quinoline derivative, a privileged scaffold in medicinal chemistry, using 2-Butoxy-5-(trifluoromethyl)aniline. The reaction proceeds via a domino sequence of a condensation reaction followed by an intramolecular cyclization.

Reaction Scheme

Caption: Workflow for the one-pot synthesis of substituted quinolines.

Experimental Protocol

-

Reagent Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Butoxy-5-(trifluoromethyl)aniline (1.0 mmol, 233 mg).

-

Solvent and Catalyst Addition: Add anhydrous toluene (15 mL) and a catalytic amount of a Lewis acid such as indium(III) chloride (InCl₃, 0.05 mmol, 11 mg).

-

Addition of Coupling Partners: To the stirring solution, add the aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol, 106 mg) followed by the activated alkyne (e.g., ethyl propiolate, 1.2 mmol, 118 mg).

-

Reaction Execution: Heat the reaction mixture to 100-110 °C and allow it to reflux for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired substituted quinoline.

Data Summary

| Reagent | Molar Equiv. | Amount (mg) |

| 2-Butoxy-5-(trifluoromethyl)aniline | 1.0 | 233 |

| Benzaldehyde | 1.0 | 106 |

| Ethyl Propiolate | 1.2 | 118 |

| InCl₃ | 0.05 | 11 |

| Parameter | Value | |

| Solvent | Toluene | |

| Temperature (°C) | 100-110 | |

| Time (h) | 12-18 | |

| Hypothetical Yield (%) | 70-85 |

Mechanistic Rationale

The reaction is believed to proceed through an initial condensation of the aniline with the aldehyde to form a Schiff base (imine). The Lewis acid catalyst activates the alkyne towards nucleophilic attack by the enamine tautomer of the Schiff base. This is followed by an intramolecular cyclization and subsequent aromatization to furnish the stable quinoline ring system. The choice of a Lewis acid is critical for activating the substrates and driving the reaction towards completion.

Application Protocol 2: One-Pot Synthesis of N-Allyl-2-butoxy-5-(trifluoromethyl)aniline via Palladium Catalysis

This protocol describes a one-pot palladium-catalyzed N-allylation of 2-Butoxy-5-(trifluoromethyl)aniline with an allylic alcohol. This method avoids the use of harsh alkylating agents and showcases a more environmentally benign approach to C-N bond formation.[2][6]

Reaction Scheme

Caption: Step-by-step workflow for Pd-catalyzed N-allylation.

Experimental Protocol

-

Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), dissolve palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg) and triphenylphosphine (PPh₃, 0.08 mmol, 21 mg) in anhydrous toluene (10 mL). Stir for 15 minutes at room temperature to form the active catalyst complex.

-

Reagent Addition: To the catalyst solution, add 2-Butoxy-5-(trifluoromethyl)aniline (2.0 mmol, 466 mg), allyl alcohol (2.4 mmol, 139 mg), and anhydrous sodium carbonate (Na₂CO₃, 2.2 mmol, 233 mg).

-

Reaction Execution: Heat the mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts. Wash the pad with additional toluene.

-

Purification: Combine the organic filtrates and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the pure N-allyl-2-butoxy-5-(trifluoromethyl)aniline.

Data Summary

| Reagent | Molar Equiv. | Amount (mg) |

| 2-Butoxy-5-(trifluoromethyl)aniline | 1.0 | 466 |

| Allyl Alcohol | 1.2 | 139 |

| Pd(OAc)₂ | 0.01 | 4.5 |

| PPh₃ | 0.04 | 21 |

| Na₂CO₃ | 1.1 | 233 |

| Parameter | Value | |

| Solvent | Toluene | |

| Temperature (°C) | 100 | |

| Time (h) | 12-24 | |

| Hypothetical Yield (%) | 80-95 |

Mechanistic Rationale

The catalytic cycle is initiated by the formation of a palladium(0) species, which then undergoes oxidative addition with the allyl alcohol to form a π-allyl palladium complex. The aniline then acts as a nucleophile, attacking the π-allyl complex in a process facilitated by the base. Reductive elimination from the resulting intermediate regenerates the palladium(0) catalyst and releases the N-allylated aniline product. The phosphine ligand is crucial for stabilizing the palladium catalyst throughout the cycle.[2]

Troubleshooting and Safety Considerations

-

Low Yields: In palladium-catalyzed reactions, ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere to prevent catalyst deactivation.[7] For multi-component reactions, the stoichiometry of the reactants can be critical; consider optimizing the ratios if yields are suboptimal.

-

Side Reactions: The electron-withdrawing trifluoromethyl group can influence the nucleophilicity of the aniline. In some cases, adjusting the reaction temperature or catalyst loading may be necessary to minimize side reactions.[7]

-

Safety: 2-Butoxy-5-(trifluoromethyl)aniline, like many anilines, should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood. Palladium catalysts are toxic and should be handled with care.

References

- G. Zeni and R. C. Larock, "Synthesis of Heterocycles via Palladium-Catalyzed Intramolecular Cyclization," Chemical Reviews, 104(5), 2285-2309 (2004).

- D. A. Horton, G. T. Bourne, and M. L. Smythe, "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures," Chemical Reviews, 103(3), 893-930 (2003).

- J. Zhu and H. Bienaymé, Eds., Multicomponent Reactions, Wiley-VCH, (2005).

- C. Torborg and M.

- R. C. Cioc, et al., "One-Pot Synthesis of N-Substituted β-Amino Alcohols from Aldehydes and Isocyanides," Chemistry – A European Journal, 21, 7808-7813 (2015).

-

Beilstein Journal of Organic Chemistry, "Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation," Beilstein Journal of Organic Chemistry, (2024). [Link]

-

P. S. Baran, "Multicomponent Reactions," Baran Lab Group Meeting, (2004). [Link]

-

ScienceScholar, "Synthesis of heterocyclic compounds and their utilities in the field biological science," ScienceScholar, (2022). [Link]

-

Organic & Biomolecular Chemistry, "A concise one-pot synthesis of trifluoromethyl-containing 2,6-disubstituted 5,6,7,8-tetrahydroquinolines and 5,6,7,8-tetrahydronaphthyridines," RSC Publishing, (2017). [Link]

-

Scribd, "Heterocyclic Compounds Synthesis Guide," Scribd. [Link]

-

Stoltz Group, Caltech, "Multicomponent Reactions in Total Synthesis," Stoltz Group Meeting, (2007). [Link]

-

PubChem, "2-Methoxy-5-(trifluoromethyl)aniline," National Center for Biotechnology Information. [Link]

-

MDPI, "Recent Developments on Five-Component Reactions," Molecules, 22(11), 1847 (2017). [Link]

- P. G. Isaji, et al., "One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene," Organic Letters, 25(16), 2848–2852 (2023).

- MDPI, "A One Pot Synthesis of Diketopiperazines via Multicomponent Reactions Based on Isocyanides," Molecules, 27(22), 7949 (2022).

-

Refubium, "Multicomponent reactions," Freie Universität Berlin. [Link]

Sources

Application Note: A Comprehensive Guide to the Scale-Up of 2-Butoxy-5-(trifluoromethyl)aniline Synthesis for Pharmaceutical Intermediate Production

Introduction

2-Butoxy-5-(trifluoromethyl)aniline is a key structural motif and versatile building block in the synthesis of high-value compounds within the pharmaceutical and agrochemical sectors.[1] The presence of both a butoxy group and an electron-withdrawing trifluoromethyl group on the aniline scaffold imparts unique physicochemical properties, making it a valuable intermediate for creating complex molecules with desired biological activities.[2][3]